1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate is a bicyclic azetidine derivative featuring a tert-butyloxycarbonyl (Boc) and methyl ester group at positions 1 and 3, respectively, along with a 2-oxoethyl substituent on the azetidine ring. This compound is synthesized via ozonolysis of the allyl group in 1-(tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate, followed by reductive workup to yield the aldehyde functionality (2-oxoethyl group) . Key spectral data include a distinctive singlet at 9.75 ppm in $ ^1H $ NMR for the aldehyde proton, confirming its structure . The compound serves as a critical intermediate in the synthesis of Elironrasib (RMC-6291), a potent RAS(ON) inhibitor, highlighting its pharmaceutical relevance .
Properties
CAS No. |
1821397-76-5 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-12(8-13,5-6-14)9(15)17-4/h6H,5,7-8H2,1-4H3 |
InChI Key |
YAHFAJCISVLFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine Derivatives
Di-tert-butyl dicarbonate (Boc₂O) is widely employed for nitrogen protection. In a representative procedure, 3,3-dimethoxyazetidine is treated with Boc₂O in methylene chloride and triethylamine at 10–40°C, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine with 91% efficiency. This method avoids environmentally hazardous solvents like dioxane and DMSO, addressing sustainability concerns.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O, Triethylamine | CH₂Cl₂ | 10–40°C | 91% |
Introduction of the 2-Oxoethyl Group
The 2-oxoethyl moiety is introduced via ketone formation or Michael addition.
Oxidation of Hydroxymethyl Precursors
Traditional routes oxidize hydroxymethyl intermediates to ketones. For example, 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is treated with DMSO and oxalyl chloride in CH₂Cl₂, followed by triethylamine, to yield 1-tert-butyloxycarbonyl-3-azetidinone. However, this method suffers from impurity generation and moderate yields (≤70%).
Aza-Michael Addition Strategy
A more efficient approach involves aza-Michael addition to α,β-unsaturated esters. Methyl 2-(azetidin-3-ylidene)acetate reacts with NH-heterocycles in acetonitrile at 65°C under DBU catalysis, forming 3-substituted azetidines. Adapting this, the 2-oxoethyl group could be introduced via reaction with a glycine-derived enolate, though direct evidence for this specific transformation requires extrapolation from analogous systems.
Esterification and Functionalization
Sequential Esterification
Methyl esterification is achieved using methyl chloroformate or via transesterification. In a protocol for related piperidine derivatives, ethyl 4-oxopiperidine-3-carboxylate hydrochloride is treated with Boc₂O and triethylamine in CH₂Cl₂/THF, yielding 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. Analogous conditions apply to azetidine systems, substituting ethyl with methyl esters.
Optimized Conditions:
| Step | Reagents | Solvent | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, Triethylamine | CH₂Cl₂/THF | 85% |
| Methyl Esterification | Methyl Chloroformate, Base | CH₂Cl₂ | 78% |
Regioselective Challenges and Solutions
Regiochemistry control is critical during substitutions. For instance, the reaction of N-Boc-azetidin-3-ylidene acetate with indazole under DBU catalysis exclusively forms the regioisomer where the indazole N-1′ bonds to the azetidine methylene group, as confirmed by ¹H-¹⁵N HMBC. Such selectivity is leveraged to ensure correct 2-oxoethyl positioning.
Analytical Characterization
Post-synthesis validation employs multinuclear NMR and HRMS:
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Cycloaddition: The strained azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used in substitution reactions.
Cycloaddition: Cycloaddition reactions often require catalysts such as transition metals or Lewis acids.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of azetidine derivatives, including 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate. Research indicates that compounds with azetidine rings exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of azetidine have been shown to induce apoptosis in cancer cells, making them potential candidates for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Azetidine derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting their potential use as antimicrobial agents. Studies have reported that modifications to the azetidine structure can enhance activity against resistant strains .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Synthesis of Amino Acid Derivatives
The compound has been utilized in synthesizing new amino acid derivatives containing azetidine rings. These derivatives are essential for developing peptide-based drugs and studying protein interactions. The synthetic routes often involve reactions with electrophiles or nucleophiles to introduce additional functional groups, enhancing the biological activity of the resulting compounds .
Material Science
Polymer Chemistry
In material science, azetidine derivatives like this compound are being explored for their potential as monomers in polymer synthesis. The unique properties of azetidines can lead to polymers with desirable mechanical and thermal properties suitable for various applications, including coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can undergo ring-opening reactions, releasing energy and forming reactive intermediates that can interact with other molecules.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The 2-oxoethyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in pharmaceutical coupling reactions) compared to stable esters or ethers in analogs like 3a or 3g .
- Physical State : Derivatives like 3a are solids (mp = 94–96°C), while the target compound and allyl precursor are typically oils, reflecting differences in polarity and crystallinity .
Spectroscopic and Analytical Data
- Analogs like 3b (C$ _{22} $H$ _{35} $N$ _2 $O$ _5 $S) show precise HRMS matches (e.g., [M+H]$ ^+ $: 439.2267) .
- NMR : The aldehyde proton (9.75 ppm) in the target compound contrasts with aromatic protons in 3a (δ 7.24–7.38 ppm) or sulfinyl signals in 3g (δ 1.26 ppm for tert-butyl) .
Biological Activity
1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique azetidine ring structure, which can influence its biological activity. The synthesis of this compound typically involves the reaction of tert-butyl 3-methyl azetidine-1,3-dicarboxylate with various electrophiles to introduce the 2-oxoethyl group.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, a study on structurally related compounds demonstrated inhibition of the c-Met protein kinase, which is crucial in cancer progression. The inhibition of c-Met by azetidine derivatives has been linked to reduced tumor growth in preclinical models .
Neuroprotective Effects
Research has also explored the neuroprotective effects of azetidine derivatives. Compounds similar to this compound have shown promise in modulating GABA receptors, suggesting potential applications in treating neurodegenerative diseases .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity associated with these compounds. Studies indicate that azetidine derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for developing treatments for inflammatory diseases .
Case Studies
The biological activity of this compound is believed to involve interaction with key proteins and receptors within cells. The compound's ability to inhibit specific kinases and modulate neurotransmitter systems underlies its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate, and how are yields optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from azetidine or piperazine precursors. Key steps include esterification and alkylation under controlled conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, with catalysts such as triethylamine to facilitate coupling reactions . Yields (~56%) can be optimized by adjusting reaction time, temperature, and stoichiometry, as demonstrated in analogous syntheses using ethyl 2-oxoacetate and mesitylene as an internal standard for yield calculation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly - and -NMR to resolve ester and azetidine moieties. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O, ~1700–1750 cm), while mass spectrometry (MS) confirms molecular weight (e.g., calculated vs. observed m/z). Melting point analysis and chromatographic purity checks (HPLC) are also recommended .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester group. Use amber vials to avoid photodegradation, and monitor purity periodically via NMR or HPLC .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for improved yield and selectivity?
- Methodology : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, a flow-chemistry approach (as used in Omura-Sharma-Swern oxidations) allows precise control of parameters and rapid screening of conditions. Statistical modeling (e.g., response surface methodology) can identify optimal interactions between variables .
Q. What mechanistic insights explain the reactivity of the 2-oxoethyl group in this compound?
- Methodology : Density Functional Theory (DFT) calculations can model transition states for nucleophilic attacks on the oxoethyl group. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using silyl enol ethers) provides evidence for proposed mechanisms .
Q. How do structural modifications (e.g., tert-butyl vs. methyl esters) impact biological activity?
- Methodology : Compare analogs (e.g., 1-tert-butyl 3-fluoroazetidine-1,3-dicarboxylate) in bioactivity assays. Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to biological targets like enzymes. Computational docking studies predict steric and electronic effects of substituents .
Q. How can conflicting NMR data from similar derivatives be resolved?
- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, the azetidine ring protons may show coupling patterns distinct from piperazine derivatives. Cross-validate with X-ray crystallography if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
